molecular formula C4H12ClNO B8017011 (2S)-1-(methylamino)propan-2-ol hydrochloride

(2S)-1-(methylamino)propan-2-ol hydrochloride

Cat. No.: B8017011
M. Wt: 125.60 g/mol
InChI Key: ZAIVCXIMBKXNHW-WCCKRBBISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-1-(methylamino)propan-2-ol hydrochloride: is a chemical compound with a molecular formula of C4H11NO·HCl. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is often used in various scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1-(methylamino)propan-2-ol hydrochloride typically involves the reaction of (S)-propylene oxide with methylamine. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is achieved. The product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of catalysts and specific reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2S)-1-(methylamino)propan-2-ol hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various amines or alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of various substituted amines or alcohols.

Scientific Research Applications

Pharmaceutical Development

(2S)-1-(methylamino)propan-2-ol hydrochloride is structurally related to several important pharmaceutical agents, including sympathomimetics and decongestants. Its potential applications include:

  • Decongestant Activity : Similar to pseudoephedrine, it may exhibit sympathomimetic properties that can be harnessed for treating nasal congestion.
  • CNS Stimulant Research : Investigations into its effects on the central nervous system (CNS) may provide insights into new treatments for conditions such as ADHD or narcolepsy.

Case Studies

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of derivatives of this compound, demonstrating its potential as a lead compound for developing new medications targeting neurotransmitter systems .

Analytical Methods Development

The compound serves as a reference standard in analytical chemistry for the development of methods to detect and quantify similar compounds in biological samples. For instance:

  • Chromatographic Techniques : High-performance liquid chromatography (HPLC) methods have been developed using this compound to analyze related substances in pharmaceutical formulations .

Toxicological Studies

Research has focused on the stability and degradation products of this compound in biological matrices, which is crucial for understanding its pharmacokinetics and potential toxicology .

Synthesis of Complex Molecules

The compound is utilized as an intermediate in the synthesis of various organic molecules, including:

  • Pharmaceutical Intermediates : It can be used to synthesize more complex structures that are relevant in drug discovery.
ApplicationDescription
Synthesis of PhthalocyaninesUsed in creating novel unsymmetrical phthalocyanine compounds .
Production of Aminoalkoxyl DerivativesImportant for developing new materials with specific properties .

Mechanism of Action

The mechanism of action of (2S)-1-(methylamino)propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

    (2R)-1-(methylamino)propan-2-ol hydrochloride: The enantiomer of (2S)-1-(methylamino)propan-2-ol hydrochloride, with similar chemical properties but different biological activity.

    1-(methylamino)propan-2-ol: A related compound without the chiral center, which may have different reactivity and applications.

    2-amino-1-propanol: Another similar compound with different functional groups and reactivity.

Uniqueness: this compound is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions with biological targets. This makes it a valuable compound in both research and industrial applications.

Biological Activity

(2S)-1-(methylamino)propan-2-ol hydrochloride, also known as methylamino isopropanol, is a chiral compound that has garnered interest in medicinal chemistry and biochemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C4H12ClNO
  • Molecular Weight : 109.60 g/mol
  • Chirality : The compound has a specific chiral configuration that influences its biological interactions.

The presence of the methylamino group enhances its solubility in water, making it suitable for various biological applications.

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can function as both an agonist and antagonist, modulating the activity of these targets and influencing biochemical pathways. This dual role is particularly significant in therapeutic contexts where modulation of neurotransmitter systems or metabolic pathways is desired.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antidiabetic Effects : Preliminary studies suggest it may inhibit carbohydrate-metabolizing enzymes, which could aid in managing blood glucose levels.
  • Neuroprotective Properties : Its ability to interact with neurotransmitter systems positions it as a candidate for neuroprotective therapies.
  • Antioxidant Activity : The compound has shown potential antioxidant effects, which are crucial for mitigating oxidative stress in biological systems .

1. Antimicrobial Activity

A study evaluated the antimicrobial properties of related compounds in plasma samples inoculated with Escherichia coli. The minimum inhibitory concentration (MIC) for similar compounds was found to be 87.5 ppm, indicating significant biological activity against bacterial strains .

2. Stability in Biological Samples

Research using high-performance liquid chromatography (HPLC) assessed the stability of this compound in various biological matrices. The results indicated that the compound maintained stability under specific conditions, which is critical for its application in pharmacokinetics and toxicology studies .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
(S)-PropranololAryloxypropanolamineBeta-blocker
1-Amino-2-propanolSimple primary amineNeurotransmitter precursor
(S)-AlbuterolBeta-agonist with hydroxyl groupBronchodilator
(R)-PhenylephrinePhenolic structure with amineVasoconstrictor
This compound Chiral amino alcoholPotential antidiabetic and neuroprotective agent

Compared to other compounds, this compound stands out due to its unique structure and dual functionality in modulating both metabolic and neurological pathways .

Properties

IUPAC Name

(2S)-1-(methylamino)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO.ClH/c1-4(6)3-5-2;/h4-6H,3H2,1-2H3;1H/t4-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAIVCXIMBKXNHW-WCCKRBBISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CNC)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807937-56-9
Record name (2S)-1-(methylamino)propan-2-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.